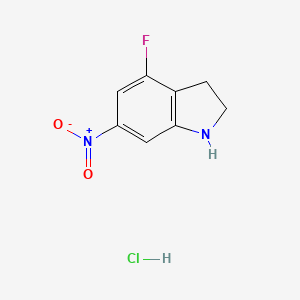

4-Fluoro-6-nitroindoline hydrochloride

Description

BenchChem offers high-quality 4-Fluoro-6-nitroindoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-6-nitroindoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8ClFN2O2 |

|---|---|

Molecular Weight |

218.61 g/mol |

IUPAC Name |

4-fluoro-6-nitro-2,3-dihydro-1H-indole;hydrochloride |

InChI |

InChI=1S/C8H7FN2O2.ClH/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8;/h3-4,10H,1-2H2;1H |

InChI Key |

DYMLJNCTRKLJCG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)[N+](=O)[O-])F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-6-nitroindoline Hydrochloride (CAS 1956306-88-9): Synthesis, Characterization, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 4-Fluoro-6-nitroindoline hydrochloride, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact CAS number is sparse, this document leverages established principles of organic chemistry and data from closely related analogues to present a robust guide to its synthesis, properties, and potential applications.

Introduction: The Strategic Value of the Fluoro-Nitroindoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of fluorine and a nitro group, as seen in 4-Fluoro-6-nitroindoline, imparts unique physicochemical properties that can be exploited to enhance molecular interactions and pharmacokinetic profiles.

-

Fluorine Substitution : The incorporation of fluorine is a cornerstone of modern drug design.[2][3] Its high electronegativity and small size can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4][5]

-

Nitro Group Functionality : The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. It serves as a versatile chemical handle for further synthetic transformations, such as reduction to an amine, which can then be elaborated into a wide array of functional groups. Aromatic nitro compounds are key intermediates in the synthesis of many pharmaceutical agents.[6]

This guide will lay out a scientifically grounded pathway for the synthesis and utilization of this promising, yet under-documented, chemical entity.

Molecular Structure and Physicochemical Properties

The hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is advantageous for handling and subsequent reactions.

Chemical Structure

Caption: Structure of 4-Fluoro-6-nitroindoline hydrochloride.

Physicochemical Data (Predicted and Calculated)

| Property | Value | Source |

| CAS Number | 1956306-88-9 | - |

| Molecular Formula | C₈H₈ClFN₂O₂ | Calculated |

| Molecular Weight | 218.61 g/mol | Calculated |

| Appearance | Predicted to be a yellow to brown solid | Analogy |

| Solubility | Predicted to be soluble in water, methanol, DMSO | Analogy |

| Melting Point | Not available. Expected to be >200 °C (decomposes) | Analogy |

Proposed Synthesis and Mechanism

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from standard procedures for the nitration of activated aromatic systems.[7][8]

Step 1: Synthesis of 4-Fluoro-6-nitroindoline (Free Base)

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%, 10 mL). Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

-

Substrate Addition : Slowly add 4-fluoroindoline (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5 °C. Stir for 15 minutes until a homogeneous solution is formed.

-

Preparation of Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

-

Nitration : Add the nitrating mixture dropwise from the dropping funnel to the solution of 4-fluoroindoline over 30-45 minutes. Critically maintain the internal reaction temperature below 5 °C throughout the addition.

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up : Carefully pour the reaction mixture onto crushed ice (approx. 100 g) with stirring. A precipitate, the crude product, should form.

-

Neutralization and Extraction : Neutralize the cold aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification : Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-Fluoro-6-nitroindoline free base.

Causality : The use of concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[9] The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts. The electron-donating nature of the indoline nitrogen (acting through the aromatic ring) directs the nitration. While the 4-fluoro substituent is deactivating, the ortho- and para-directing influence of the amino group is dominant, leading to substitution at the C5 and C7 positions. However, steric hindrance at C5 from the adjacent fluorine may favor substitution at the C6 position, which is para to the nitrogen's point of fusion. Regioselectivity can be complex and must be confirmed experimentally.

Step 2: Formation of 4-Fluoro-6-nitroindoline Hydrochloride

-

Dissolution : Dissolve the purified 4-Fluoro-6-nitroindoline free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Acidification : To this solution, add a 2M solution of hydrogen chloride in diethyl ether or dioxane dropwise with stirring until precipitation is complete.

-

Isolation : Collect the resulting solid by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to afford the final product, 4-Fluoro-6-nitroindoline hydrochloride.

Spectroscopic Characterization (Predicted)

No experimental spectra are publicly available. The following are predictions based on the structure and standard spectroscopic principles.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons : Two signals in the aromatic region (approx. 7.0-8.5 ppm), likely appearing as doublets or singlets depending on coupling. The proton ortho to the nitro group will be significantly downfield. Aliphatic Protons : Two triplet signals for the -CH₂-CH₂- protons of the indoline ring, typically between 3.0 and 4.0 ppm. N-H Proton : A broad singlet for the amine proton, which may be exchangeable with D₂O. In the hydrochloride salt, this signal will be further downfield. |

| ¹³C NMR | Aromatic Carbons : Signals in the range of 110-160 ppm. The carbon bearing the nitro group (C6) and the carbon bearing the fluorine (C4) will be clearly identifiable. The C-F bond will cause splitting of the C4 signal and adjacent carbon signals. Aliphatic Carbons : Two signals for the indoline -CH₂- groups, typically between 25 and 55 ppm. |

| IR Spectroscopy | N-H Stretch : A sharp peak or peaks around 3300-3400 cm⁻¹ for the secondary amine of the indoline. Aromatic C-H Stretch : Signals just above 3000 cm⁻¹. Asymmetric NO₂ Stretch : A strong, sharp absorption around 1520-1560 cm⁻¹. Symmetric NO₂ Stretch : A strong, sharp absorption around 1340-1380 cm⁻¹. C-F Stretch : A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹. |

| Mass Spectrometry | (ESI+) : Expected molecular ion peak [M+H]⁺ for the free base at m/z corresponding to C₈H₈FN₂O₂. |

Reactivity, Scientific Insights, and Applications

Chemical Reactivity

-

Reduction of the Nitro Group : The most valuable transformation of this molecule is the reduction of the nitro group to an amine. This can be achieved using various standard conditions, such as catalytic hydrogenation (H₂/Pd-C), or chemical reduction (e.g., with tin(II) chloride or iron in acetic acid).[10] The resulting 4-fluoroindoline-6-amine is a trifunctional building block, ready for diverse derivatization at the newly formed aniline moiety.

-

N-Functionalization : The indoline nitrogen can be acylated, alkylated, or used in coupling reactions, although its nucleophilicity is reduced by the electron-withdrawing effects of the substituents on the aromatic ring.[11]

-

Nucleophilic Aromatic Substitution (SNAr) : While the fluorine atom is generally a poor leaving group in SNAr reactions, the presence of the strongly deactivating nitro group para to it could potentially activate the ring for displacement by potent nucleophiles under forcing conditions.

Applications in Drug Discovery and Chemical Biology

The 4-Fluoro-6-nitroindoline scaffold is a precursor to 6-amino-4-fluoroindoline, a highly valuable intermediate for building complex molecules. This scaffold is particularly relevant for:

-

Kinase Inhibitors : Many kinase inhibitors feature a substituted aniline core that forms a key hydrogen bond interaction in the hinge region of the kinase active site. The 6-aminoindoline derivative provides a constrained aniline motif that can be used to probe this interaction space.

-

GPCR Ligands and CNS Agents : The indoline structure is present in numerous compounds targeting G-protein coupled receptors. The lipophilicity-enhancing effect of the fluorine atom can improve properties like blood-brain barrier penetration.[2]

-

Photocleavable Protecting Groups : Nitroindoline derivatives have been extensively studied as "caged compounds," where the N-acyl bond can be cleaved with UV light to release a bioactive molecule with high spatial and temporal control.[12][13][14][15] While typically 7-nitroindolines are used, the 6-nitro isomer could possess interesting and distinct photochemical properties.

Safety and Handling

-

Hazard Class : Based on analogous compounds, 4-Fluoro-6-nitroindoline hydrochloride should be considered harmful if swallowed, and a skin and eye irritant.[16][17] Aromatic nitro compounds can be toxic and should be handled with care.

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

References

-

Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Available at: [Link]

-

Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. PubMed - NIH. Available at: [Link]

-

Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. RSC Publishing. Available at: [Link]

- US3586719A - Process for preparing 4-fluoro-3-nitroaniline. Google Patents.

-

Fluorinated scaffolds for antimalarial drug discovery. PubMed. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Preprint. Available at: [Link]

-

Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavable Crosslinkers, And For Solid Phase Peptide SynThesis. ScholarWorks@UTEP. Available at: [Link]

-

Organic CHEMISTRY. TSI Journals. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. Available at: [Link]

-

Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption. Optics InfoBase. Available at: [Link]

-

Indoloquinolines as Scaffolds for Drug Discovery. Semantic Scholar. Available at: [Link]

-

Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]

-

Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate. Available at: [Link]

-

4-Fluoro-2-methyl-6-nitroaniline. PubChem. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]

- EP0436443A2 - Nitration process. Google Patents.

-

(PDF) Bis(2,2,6,6-tetramethyl-1-(λ-oxidaneyl)piperidin-4-yl) 3,3′-((2-hydroxyethyl)azanediyl)dipropionate. ResearchGate. Available at: [Link]

-

2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane. PubChem. Available at: [Link]

-

Nitration of fluorenones 1, 2a, and 2b. ResearchGate. Available at: [Link]

- US6080864A - Derivatives of 1-oxyl-4-hydroxy-2,2,6,6-tetramethylpiperidine. Google Patents.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. EP0436443A2 - Nitration process - Google Patents [patents.google.com]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 14. "Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavab" by Hector Patricio Del Castillo [scholarworks.utep.edu]

- 15. Photolysis of a peptide with N-peptidyl-7-nitroindoline units using two-photon absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fluorochem.co.uk [fluorochem.co.uk]

- 17. 4-Fluoroisoindoline 97 924305-06-6 [sigmaaldrich.com]

4-Fluoro-6-nitroindoline chemical structure and properties

This guide provides a comprehensive technical analysis of 4-Fluoro-6-nitroindoline , a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors and oncology therapeutics.

Chemical Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

4-Fluoro-6-nitroindoline is a highly specialized disubstituted dihydroindole scaffold. Its structural uniqueness lies in the specific arrangement of the electron-withdrawing nitro group at the C6 position and the bioisosteric fluorine atom at C4. This substitution pattern is chemically challenging to access via standard electrophilic aromatic substitution due to directing group conflicts, making it a high-value intermediate.

This compound serves as a pivotal precursor in the synthesis of BCL-2 family inhibitors and EGFR tyrosine kinase inhibitors (TKIs) . The indoline core functions as a conformationally restricted aniline equivalent, reducing entropic penalty upon binding to ATP-binding pockets, while the fluorine atom modulates pKa and metabolic stability (blocking C4 oxidation).

Chemical Identity & Structural Analysis[1]

| Property | Data |

| IUPAC Name | 4-Fluoro-6-nitro-2,3-dihydro-1H-indole |

| Common Name | 4-Fluoro-6-nitroindoline |

| CAS Number | 1823931-51-6 |

| Molecular Formula | C₈H₇FN₂O₂ |

| Molecular Weight | 182.15 g/mol |

| Physical State | Solid (Yellow to Orange powder) |

| Predicted LogP | ~2.1 |

| pKa (Conjugate Acid) | ~0.5 (Indoline nitrogen is weakly basic due to nitro conjugation) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

Structural Insight

The molecule features a push-pull electronic system .[1] The indoline nitrogen (N1) acts as an electron donor, but its basicity is significantly attenuated by the strong electron-withdrawing nitro group at C6 (via conjugation through the aromatic ring) and the inductive effect of the C4 fluorine.

-

C4-Fluorine: Increases lipophilicity and blocks metabolic hydroxylation at the typically reactive C4 position.

-

C6-Nitro Group: Serves as a masked amine; it is typically reduced to an amine (–NH2) in late-stage synthesis to form 4,6-diaminoindoline derivatives or fused heterocyclic systems (e.g., pyrrolo[2,3-f]indoles).

Synthetic Pathways & Methodologies[3][4][5]

Synthesizing 4-Fluoro-6-nitroindoline is non-trivial because direct nitration of 4-fluoroindoline yields the 5-nitro or 7-nitro isomers due to the directing effects of the amine (ortho/para) and fluorine (ortho/para). Therefore, the Fischer Indole Synthesis or Leimgruber-Batcho route followed by selective reduction is the industry standard.

Core Synthesis Protocol: Modified Fischer Route

This pathway avoids regioselectivity issues by establishing the substitution pattern on the hydrazine precursor.

Step 1: Hydrazone Formation

Reactants: (3-Fluoro-5-nitrophenyl)hydrazine + Pyruvate (or Acetaldehyde equivalent). Mechanism: Condensation to form the arylhydrazone.

Step 2: Fischer Cyclization

Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂. Conditions: 100–110°C. Regioselectivity Challenge: Cyclization can occur at C2 (giving 4-fluoro-6-nitroindole) or C6 (giving 6-fluoro-4-nitroindole). The steric bulk of the nitro group generally disfavors the 6-fluoro-4-nitro isomer, but chromatographic separation is often required.

Step 3: Chemoselective Reduction (The Critical Step)

Reducing the indole double bond (C2=C3) without reducing the nitro group is the primary technical challenge.

-

Reagent: Sodium Cyanoborohydride (NaCNBH₃) in Glacial Acetic Acid.

-

Alternative: Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA).

-

Why: Catalytic hydrogenation (H₂/Pd-C) would indiscriminately reduce the nitro group to an amine. Hydride donors in acidic media selectively reduce the indole iminium character.

Visualization: Synthesis Workflow

Caption: Figure 1. Regioselective synthesis pathway via Fischer Cyclization and chemoselective reduction.

Experimental Protocol: Selective Reduction

Reference Standard for Laboratory Scale (10g batch)

-

Preparation: Dissolve 4-Fluoro-6-nitroindole (10.0 g, 55.5 mmol) in glacial acetic acid (100 mL) under N₂ atmosphere.

-

Addition: Cool the solution to 15°C. Add Sodium Cyanoborohydride (10.5 g, 166 mmol, 3.0 eq) portion-wise over 30 minutes. Caution: HCN generation is possible; vent into a scrubber.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the indole peak (M+H 181) and appearance of the indoline (M+H 183).

-

Quench: Pour the reaction mixture into ice-water (500 mL). Basify carefully with NaOH (pellets or 50% solution) to pH > 10.

-

Extraction: Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-30% EtOAc in Hexanes) to yield the yellow solid product.

Pharmaceutical Applications & SAR Logic

Kinase Inhibitor Scaffolds (EGFR/HER2)

4-Fluoro-6-nitroindoline is a precursor to "third-generation" EGFR inhibitors similar to Osimertinib .

-

Mechanism: The nitro group is reduced to an aniline, which is then acrylated to form a Michael acceptor (covalent warhead) targeting Cys797 in EGFR.

-

Role of Fluorine: The C4-fluorine atom prevents oxidative metabolism (defluorination is metabolically difficult) and increases the potency of the inhibitor by influencing the conformation of the bicyclic system within the ATP binding pocket.

BCL-2 Inhibitors

Analogs of Venetoclax utilize nitro-substituted azaindoles or indoles. This scaffold allows for the construction of deep-binding hydrophobic moieties required to disrupt protein-protein interactions (PPIs).

Structure-Activity Relationship (SAR) Diagram

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting functional roles of the scaffold.

Handling & Safety (MSDS Summary)

-

Hazards: Nitro compounds are potentially explosive if heated under confinement. 4-Fluoro-6-nitroindoline is harmful if swallowed (Acute Tox. 4) and causes skin/eye irritation.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (store in amber vials).

-

Incompatibility: Strong oxidizing agents, strong bases, and reducing agents (unless controlled).

References

-

ChemicalBook. (2023). 4-Fluoro-6-nitroindoline hydrochloride Properties and CAS. Link

-

National Institutes of Health (PubChem). (2023). Indole and Indoline Synthesis Methodologies. Link

-

Organic Chemistry Portal. (2023). Synthesis of Indolines: Reduction of Indoles. Link

-

BenchChem. (2025).[2] Protocols for Leimgruber-Batcho and Fischer Indole Synthesis. Link

-

BLD Pharm. (2023).[3] Product Analysis: 4-Fluoro-6-nitroindoline (CAS 1823931-51-6).[4][3][5] Link

Sources

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Fluoro-8-nitro-1,2,3,4-tetrahydroquinoline|BLD Pharm [bldpharm.com]

- 4. 4-Fluoro-6-nitroindoline (CAS No. 1823931-51-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. molcore.com [molcore.com]

4-Fluoro-6-nitroindoline vs 4-fluoroisoindoline distinction

This guide provides an in-depth technical analysis distinguishing 4-Fluoro-6-nitroindoline from 4-fluoroisoindoline , two isomeric scaffolds critical in modern medicinal chemistry.

Part 1: Executive Technical Distinction

The primary distinction lies in the topology of the nitrogen heterocycle and the oxidation state relative to their parent aromatic systems. While both share the formula

| Feature | 4-Fluoro-6-nitroindoline | 4-Fluoroisoindoline |

| Core Skeleton | Indoline (2,3-dihydro-1H-indole) | Isoindoline (2,3-dihydro-1H-isoindole) |

| Fusion Type | Benzene fused to pyrrolidine at C2-C3 (N is adjacent to benzene) | Benzene fused to pyrrolidine at C3-C4 (N is separated by methylene bridges) |

| Nitrogen Position | Position 1 (Benzylic amine character) | Position 2 (Secondary amine, non-benzylic) |

| Electronic Bias | Electron-rich nitrogen (donating into benzene via conjugation) | Electronically isolated nitrogen (unless oxidized to isoindolinone) |

| Key Application | Kinase Inhibitors / IDO1 Inhibitors (Scaffold) | Cereblon (CRBN) Ligands / PROTACs (Warhead) |

Part 2: Structural & Electronic Analysis

Topological Divergence

The fundamental difference dictates the vector of substituents in a binding pocket.

-

Indoline (4-Fluoro-6-nitro-): The nitrogen is directly attached to the benzene ring. The 4-fluoro substituent is ortho to the bridgehead carbon (C3a), creating a steric clash that can twist the N-substituent out of plane. The 6-nitro group is para to the nitrogen, creating a strong "push-pull" electronic system (Amino group donates, Nitro group withdraws), significantly reducing the basicity of the N1 nitrogen.

-

Isoindoline (4-Fluoro-): The nitrogen is at the "apex" of the five-membered ring, flanked by two methylene groups. It acts as a standard secondary amine with higher basicity (

) compared to the indoline. In drug discovery, this scaffold is almost exclusively utilized in its oxidized forms (phthalimide or isoindolin-1-one ) as seen in Thalidomide analogs.

Visualization of Isomeric Cores

Figure 1: Topological comparison of the two scaffolds.

Part 3: Synthesis Protocols

Protocol A: Synthesis of 4-Fluoro-6-nitroindoline

Challenge: Reducing the indole double bond without reducing the nitro group. Catalytic hydrogenation (

Method: Ionic Reduction using Sodium Cyanoborohydride.

-

Precursor: 4-Fluoro-6-nitroindole (Commercial or synthesized via Leimgruber-Batcho from 2-fluoro-6-nitrotoluene).

-

Reagents: Sodium Cyanoborohydride (

), Glacial Acetic Acid ( -

Procedure:

-

Dissolve 4-fluoro-6-nitroindole (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

-

Cool to 10°C.

-

Add

(3.0 eq) portion-wise over 30 minutes. Caution: HCN gas evolution possible; use a scrubber. -

Stir at Room Temperature for 2-4 hours. Monitor by LCMS (Look for M+2 mass shift).

-

Quench: Pour into ice water and basify carefully with NaOH to pH > 10.

-

Extraction: Extract with Ethyl Acetate.[1] The product is the organic layer.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Mechanism: Protonation of the indole C3 generates an iminium ion at C2, which is trapped by the hydride from cyanoborohydride. The electron-withdrawing nitro group actually facilitates this by making the ring less electron-rich, preventing over-reduction.

Protocol B: Synthesis of 4-Fluoroisoindoline (Cereblon Ligand Precursor)

Context: In drug development, "4-fluoroisoindoline" usually refers to the 4-fluorophthalimide moiety used in PROTACs.

-

Precursor: 3-Fluorophthalic anhydride (Commercial).

-

Target: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-Fluoro-Thalidomide).

-

Procedure:

-

Mix 3-Fluorophthalic anhydride (1.0 eq) and 3-Aminopiperidine-2,6-dione hydrochloride (1.0 eq).

-

Solvent: Glacial Acetic Acid with Potassium Acetate (3.0 eq).

-

Conditions: Reflux (120°C) for 12 hours.

-

Workup: Cool to RT. Add water. The product precipitates as a solid.[1][2]

-

Filtration: Collect solid, wash with water and ethanol.

-

Critical Note: The fluorine at position 4 of the phthalimide ring (which corresponds to position 3 of the starting anhydride) is highly activated for

Part 4: Medicinal Chemistry Utility

4-Fluoro-6-nitroindoline: The Kinase Scaffold

This scaffold acts as a conformationally restricted aniline.

-

Role: The indoline nitrogen is typically acylated (urea or amide formation).

-

Electronic Effect: The 4-fluoro group exerts an inductive withdrawal (

) on the bridgehead, modulating the -

Metabolic Stability: The 4-F blocks metabolic oxidation at the electron-rich C4 position, a common soft spot in indoles.

-

Nitro Group: Serves as a "masked" amine. Once the scaffold is built, the nitro is reduced to

to form a key hydrogen-bonding interaction in the ATP pocket of kinases.

4-Fluoroisoindoline: The E3 Ligase Recruiter

This is the gold standard for Targeted Protein Degradation (TPD) .

-

Cereblon Binding: The phthalimide ring inserts into the tri-tryptophan pocket of Cereblon (CRBN).

-

Fluorine Effect:

-

Affinity: The 4-fluoro substitution increases binding affinity to CRBN compared to the non-fluorinated analog.

-

Reactivity: It enables the synthesis of libraries. The Fluorine can be displaced by primary amines to create "amino-thalidomide" linkers, or left intact to alter the dipole moment.

-

-

Isoindoline vs. Phthalimide: While the dione (phthalimide) is the active binder, the reduced isoindoline is sometimes used to improve solubility or alter the angle of the linker exit vector.

Part 5: Comparative Data Summary

| Property | 4-Fluoro-6-nitroindoline | 4-Fluoroisoindoline-1,3-dione |

| CAS (Example) | 1823931-51-6 | 835616-60-9 (Thalidomide analog) |

| Nitrogen Hybridization | ||

| Key Reactivity | N-Acylation, Nitro Reduction | |

| Stability | Oxidatively labile to Indole | Hydrolytically labile (Imide ring opening) |

| Primary Use | Kinase/IDO1 Inhibitor Core | PROTAC E3 Ligase Anchor |

Part 6: References

-

Gribble, G. W., et al. "Sodium Cyanoborohydride in Acetic Acid: A Convenient System for the Reduction of Indoles to Indolines." Journal of the American Chemical Society, 1974. Link

-

Chamberlain, P. P., et al. "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomedin-like drug action." Nature Structural & Molecular Biology, 2014. Link

-

ChemicalBook. "4-Fluoro-6-nitroindoline Product Entry." ChemicalBook CAS Database. Link

-

Fischer, E. S., et al. "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 2014. Link

-

PubChem. "2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione." National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to the Procurement and Application of 4-Fluoro-6-nitroindoline Hydrochloride for Advanced Drug Discovery

Abstract: This whitepaper serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic procurement, quality validation, and potential applications of the specialized chemical intermediate, 4-Fluoro-6-nitroindoline hydrochloride. Acknowledging its status as a non-standard, catalogue-absent reagent, this guide provides a framework for its acquisition via custom synthesis, outlines robust protocols for in-house quality control, and explores its potential as a valuable scaffold in modern therapeutic design, grounded in the established roles of its constituent functional groups.

Introduction: The Strategic Value of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while offering multiple vectors for chemical modification. The introduction of specific functional groups, such as fluorine and a nitro moiety, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine is often used to enhance metabolic stability, improve binding affinity, and modulate pKa, while the nitro group can serve as a key hydrogen bond acceptor or as a versatile synthetic handle for further derivatization, most commonly through its reduction to an amine.[1][2]

This guide focuses on 4-Fluoro-6-nitroindoline hydrochloride, a specific, yet not commonly catalogued, derivative. Its strategic value lies in the precise placement of these functional groups, offering a unique building block for novel compound libraries. The primary challenge for researchers is not its potential utility, but its acquisition.

Target Compound Profile & Physicochemical Properties

Before initiating a procurement process, it is critical to establish a comprehensive profile of the target compound. Based on its structure and data from closely related analogues, we can predict its key properties.

| Property | Predicted Value / Characteristic | Rationale & Supporting Evidence |

| Molecular Formula | C₈H₈ClFN₂O₂ | Based on the structure of 4-fluoro-6-nitroindoline plus HCl. |

| Molecular Weight | 218.62 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to yellow or green solid | Nitroaromatic compounds are often colored. The hydrochloride salt form ensures it is a solid.[3] |

| Melting Point | >150 °C (with decomposition) | Indoline salts typically have higher melting points than the free base. Nitro compounds can decompose at elevated temperatures.[4] |

| Solubility | Soluble in water, DMSO, MeOH | The hydrochloride salt form is expected to confer aqueous solubility.[3] Polar aprotic and protic organic solvents are also likely candidates. |

| Stability | Stable under recommended storage conditions. Light-sensitive. | Store in a cool, dry, dark place under inert atmosphere. Avoid strong oxidizing agents and strong bases.[3][5] |

| Purity (Research Grade) | ≥97% (HPLC) | Standard for advanced synthetic intermediates. |

Procurement Strategy: A Dual-Pronged Approach

Given that 4-Fluoro-6-nitroindoline hydrochloride is not a standard stock item, researchers must pursue a more proactive procurement strategy.

Path A: Custom Synthesis Outsourcing

This is the most direct and common route for obtaining non-catalogued compounds. The process involves commissioning a specialized chemical synthesis company.

Caption: Workflow for outsourcing the synthesis of a novel chemical intermediate.

Expertise in Action: When defining the analytical requirements (Step C), it is insufficient to simply request "data." A Senior Scientist must specify the expected outcomes:

-

¹H NMR: A spectrum consistent with the proposed structure, with correct integrations and splitting patterns for the aromatic and aliphatic protons. Solvent peak (e.g., DMSO-d₆) should be identified.

-

LC-MS: A primary peak corresponding to the mass of the free base (M+H)⁺ at m/z 183.06, with purity ≥97% by UV detection.

-

Certificate of Analysis (CoA): A formal document summarizing all QC results, confirming it meets the agreed-upon specifications.

Path B: Conceptual In-House Synthesis

For labs with synthetic capabilities, an in-house approach may be considered. A plausible route can be adapted from established methods for substituted indoles, such as the Leimgruber-Batcho synthesis, which proceeds via a nitro-tolerant reductive cyclization.[6]

A conceptual retrosynthesis is as follows: The target indoline can be accessed via reduction of the corresponding 4-fluoro-6-nitroindole. This indole can be synthesized via a Leimgruber-Batcho approach from a suitable nitrotoluene precursor.

Key Synthetic Steps:

-

Nitration: Begin with a commercially available fluorotoluene derivative and perform a regioselective nitration to install the nitro group at the correct position.

-

Condensation: React the resulting nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.[7]

-

Reductive Cyclization: Subject the enamine to reduction (e.g., using iron in acetic acid or catalytic hydrogenation) to simultaneously reduce the nitro group and cyclize to form the indole ring.[6] This step often requires careful optimization to favor cyclization over simple reduction.

-

Indole to Indoline Reduction: Selectively reduce the pyrrole double bond of the indole to form the indoline. This can be challenging without affecting the second nitro group, often requiring specialized reagents like triethylsilane in trifluoroacetic acid or specific catalytic hydrogenation conditions.

-

Salt Formation: Treat the final purified 4-fluoro-6-nitroindoline free base with HCl in an appropriate solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.

This multi-step synthesis underscores the complexity and highlights why custom synthesis is often the preferred route for non-specialist labs.

In-House Quality Control & Validation

Upon receipt of the compound from a custom synthesis vendor, independent validation is a non-negotiable step to ensure trustworthiness in subsequent experiments.

Protocol: Validating the Identity and Purity of 4-Fluoro-6-nitroindoline HCl

-

Visual Inspection: Note the color and physical state of the compound. It should align with the expected characteristics (e.g., crystalline solid).

-

Solubility Test: Confirm solubility in a small amount of DMSO or D₂O for NMR analysis.

-

¹H NMR Spectroscopy:

-

Dissolve ~5 mg of the compound in 0.6 mL of DMSO-d₆.

-

Acquire a ¹H NMR spectrum.

-

Expected Resonances: Look for characteristic signals for the indoline core protons (typically triplets in the 3-4 ppm range) and two distinct signals in the aromatic region (7-8.5 ppm). The integration of these regions should be in a 4H:2H ratio. The presence of a broad singlet for the N-H protons is also expected.

-

-

LC-MS Analysis:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Inject onto a C18 reverse-phase column with a water/acetonitrile gradient (containing 0.1% formic acid).

-

Expected Results: A single major peak should be observed on the chromatogram (purity ≥97%). The mass spectrum for this peak should show a clear ion at [M+H]⁺ = 183.06 , corresponding to the protonated free base.

-

-

Long-Term Stability Assessment:

-

Store a small aliquot under the recommended conditions (cool, dry, dark).

-

Re-analyze by HPLC after 1-2 months to check for the appearance of degradation products.

-

Scientific Applications & Experimental Design

The unique structure of 4-Fluoro-6-nitroindoline HCl makes it a valuable intermediate for several research avenues, particularly in drug discovery.

Caption: Logical relationships between the structural features of the core molecule and its potential derivatizations and applications.

Experimental Workflow: Derivatization via Reductive Amination

A primary use of this intermediate is the reduction of the nitro group to an amine, which can then be functionalized. This amine is a key building block for constructing libraries of compounds for screening.

Protocol: Synthesis of N-(4-fluoroindolin-6-yl)acetamide

-

Reduction of Nitro Group:

-

To a solution of 4-Fluoro-6-nitroindoline hydrochloride (1.0 eq) in ethanol, add Palladium on carbon (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-6-aminoindoline.

-

-

Acylation of Amine:

-

Dissolve the crude amine in dichloromethane with a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor reaction completion by LC-MS.

-

Upon completion, perform an aqueous workup, dry the organic layer, and concentrate.

-

Purify the resulting crude product by column chromatography to yield the target acetamide.

-

Causality: The choice of Pd/C hydrogenation is a standard, clean method for nitro group reduction.[8] The subsequent acylation is a robust and high-yielding reaction. This two-step process efficiently converts the initial intermediate into a more complex molecule, demonstrating the scaffold's utility. This protocol is a self-validating system, as the progress of each step can be cleanly monitored by LC-MS, ensuring the desired transformation has occurred before proceeding.

Safety, Handling, and Storage

As a novel compound, 4-Fluoro-6-nitroindoline hydrochloride must be handled with the assumption that it is hazardous. Its safety profile can be inferred from related nitroaromatic and halogenated compounds.[3][9][10][11]

| Parameter | Guideline | Justification |

| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. | Standard practice for handling all chemicals. Prevents skin and eye contact.[9] |

| Handling | Use in a well-ventilated chemical fume hood. Avoid creating dust. | Prevents inhalation of potentially harmful dust.[12] Nitro compounds can be toxic if inhaled or absorbed through the skin.[5] |

| Storage | Store in a tightly sealed container in a cool (2-8°C), dry, dark, and well-ventilated area. | Protects from moisture, light, and air, which can cause degradation.[5] |

| Incompatibilities | Strong oxidizing agents, strong bases. | Can lead to vigorous or explosive reactions. The free base can be liberated with strong bases.[3] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | Prevents environmental contamination.[13] |

Conclusion

4-Fluoro-6-nitroindoline hydrochloride represents a potent, albeit currently non-standard, building block for medicinal chemistry and drug discovery. Its acquisition requires a deliberate and well-documented process of custom synthesis, coupled with rigorous in-house quality control to ensure the integrity of all subsequent research. By leveraging the known roles of its constituent functional groups, researchers can design and execute synthetic campaigns to generate novel chemical entities targeting a wide range of diseases. This guide provides the strategic framework and tactical protocols necessary to confidently procure, validate, and utilize this valuable research-grade compound.

References

-

Title: Safety Data Sheet (Ehrlich's Reagent) Source: Hach URL: [Link]

-

Title: Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: A novel approach for the synthesis of 5-fluoro, 6-substituted indoles Source: Trade Science Inc. URL: [Link]

-

Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core Source: MDPI URL: [Link]

Sources

- 1. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tsijournals.com [tsijournals.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-6-nitroindoline Hydrochloride

Compound Profile and Inferred Hazard Identification

4-Fluoro-6-nitroindoline hydrochloride is a substituted indoline derivative. The presence of a nitro-aromatic system and a fluoro-substituent necessitates a high degree of caution. Structurally related compounds, such as nitroanilines and fluorinated heterocycles, often exhibit notable toxicological profiles.[1][2][3] Therefore, a conservative approach to handling is paramount.

The Globally Harmonized System (GHS) classification for this compound is inferred from data on similar molecules. The primary hazards are anticipated to be acute toxicity, skin and eye irritation, and potential for specific target organ toxicity.[2][3][4]

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis for Inference |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Based on analogues like 4-nitroaniline and 4-fluoroindole.[5][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Based on 4-Fluoroisoindoline HCl and 6-Nitroindoline.[2][3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Based on 4-Fluoroisoindoline HCl and 6-Nitroindoline.[2][3][4][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Common classification for fine chemical powders and fluorinated heterocycles.[2][3][8] |

| Germ Cell Mutagenicity | Category 2 (Suspected) | H341: Suspected of causing genetic defects. | A known risk for some nitro-aromatic compounds.[9] |

| Aquatic Hazard (Acute & Chronic) | Category 1-3 | H400/H412: Very toxic to aquatic life / Harmful to aquatic life with long lasting effects. | A common feature of nitro-aromatic compounds.[1][5][9] |

Toxicological Assessment and Routes of Exposure

The primary routes of occupational exposure are inhalation of the solid powder, dermal contact, and eye contact. Ingestion is less likely but poses a significant risk.

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[2][3][4] Systemic effects following absorption through the lungs are possible.

-

Dermal (Skin) Contact: The compound is expected to be a skin irritant, causing redness and discomfort upon contact.[4][6] Prolonged exposure could lead to the absorption of harmful quantities.

-

Eye Contact: Direct contact with the solid or dust will cause serious eye irritation, potentially leading to significant damage if not addressed immediately.[3][4][6]

-

Ingestion: This compound is presumed to be harmful if swallowed.[6][9] Ingestion may lead to gastrointestinal irritation and potential systemic toxicity.[4][6]

The nitro-aromatic functionality suggests that researchers should be aware of the potential for long-term effects, including organ damage with repeated exposure and possible mutagenicity, as seen in related chemical classes.[1][9][10]

Emergency Response Protocols

Rapid and correct response to an exposure event is critical. The following workflow should be adopted.

Caption: Emergency First Aid Decision Workflow.

Detailed First-Aid Measures:

-

After Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][10]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Get medical attention if irritation develops or persists.

-

After Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Immediate medical attention is required.[4][6]

-

After Ingestion: Do NOT induce vomiting.[4][6] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][11]

Laboratory Handling, Storage, and Engineering Controls

Proactive measures are the foundation of safety when working with potent research chemicals.

Engineering Controls: The primary method for controlling exposure is to handle this material within a certified chemical fume hood.[6][12] The laboratory should be equipped with an easily accessible eyewash station and a safety shower.[4] Ventilation systems should be designed to prevent the recirculation of exhaust air into the laboratory.

Safe Handling Practices:

-

Always work within a chemical fume hood to prevent inhalation of dust.

-

Avoid the formation of dust and aerosols during weighing and transfer.[9][13] Use tools and techniques that minimize dust generation.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][10]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][10]

-

Ensure all containers are clearly and accurately labeled.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9][10][13]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

-

Store in a locked cabinet or area with restricted access to authorized personnel only.[10][11][13]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical.

Caption: PPE Selection Logic Based on Exposure Route.

-

Eye and Face Protection: Wear chemical safety goggles that conform to US OSHA 29 CFR 1910.133 or European Standard EN166.[4][13] A face shield may be required for operations with a higher risk of splashing or dust generation.

-

Skin Protection: Wear chemical-resistant gloves, such as nitrile rubber, at all times.[9][12] Gloves should be inspected for integrity before use and replaced immediately if damaged. A standard laboratory coat must be worn and kept buttoned.[12]

-

Respiratory Protection: All handling should occur in a fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved particulate respirator may be necessary.

Physical, Chemical, and Stability Data

Table 2: Physicochemical and Reactivity Properties

| Property | Value / Information | Source / Rationale |

| Appearance | Green or Yellow/Brown Solid | Based on related nitro-aromatic compounds.[9] |

| Molecular Formula | C₈H₇FN₂O₂ · HCl | - |

| Molecular Weight | 218.61 g/mol | - |

| Melting Point | 51 - 53 °C (for a related nitro compound) | Data for a close analogue suggests a relatively low melting point.[9] |

| Solubility | Limited water solubility expected for the free base; hydrochloride salt will be more soluble. | General chemical principles. |

| Stability | Stable under recommended storage conditions. | Common for this class of compounds.[4][11] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids. | Standard for many organic compounds, especially those with nitro groups.[4][9] |

| Hazardous Decomposition | Combustion produces carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF). | Expected based on elemental composition.[4][6][9][14] |

Fire-Fighting and Spill Management

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[11][13]

-

Specific Hazards: Thermal decomposition can release toxic and corrosive gases like NOx and hydrogen fluoride.[9][14] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous substances.[4][13]

Accidental Release Measures:

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear the full PPE as described in Section 5. Avoid breathing dust and prevent contact with skin and eyes.[4][8][13]

-

Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation.[4][13] Place the material into a suitable, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

-

Environmental Precautions: Do not allow the material to enter drains or waterways, given its potential aquatic toxicity.[8][15]

References

-

4 - SAFETY DATA SHEET. (2014, December 03). 9

-

Safety Data Sheet. (2014, March 26). 12

-

SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). 4

-

SAFETY DATA SHEET - TCI Chemicals. (n.d.). 1

-

924305-06-6 | 4-FLUORO-ISOINDOLINE HCL - Fluoromart. (n.d.). 2

-

SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16). 5

-

SAFETY DATA SHEET - TCI Chemicals. (2025, November 19). 10

-

4-Fluoroindole - SAFETY DATA SHEET. (2023, December 05). 8

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). 13

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). 16

-

SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 05). 15

-

SAFETY DATA SHEET - Fisher Scientific. (2009, January 19). 6

-

4-FLUORO-ISOINDOLINE HCL | 924305-06-6 - ChemicalBook. (2026, January 13). 17

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 24). 11

-

4 - SAFETY DATA SHEET. (2007, December 10). 14

-

4-Fluoroisoindoline hydrochloride (CAS 924305-06-6) - Fluorochem. (n.d.). 3

-

SAFETY DATA SHEET - MilliporeSigma. (2025, October 17). 7

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]

Strategic Sourcing and Synthetic Utility of Fluorinated Nitroindoline Scaffolds

Executive Summary

Fluorinated nitroindolines represent a high-value, niche class of heterocyclic building blocks in modern drug discovery. They serve as masked precursors to fluorinated aminoindolines and indoles , scaffolds ubiquitous in kinase inhibitors, GPCR ligands, and CNS-active agents. The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation), alters basicity (

This guide provides a technical roadmap for sourcing these materials, validating their purity, and utilizing them in synthesis. It moves beyond a simple directory to address the decision-making process between "catalog procurement" and "custom synthesis."

Part 1: The Chemical Rationale[1]

Why Fluorinated Nitroindolines?

The nitroindoline scaffold is primarily a "store-and-forward" system. The nitro group (

-

Metabolic Blocking: Fluorine substitution at the C4, C5, or C6 positions of the indoline core blocks metabolic "soft spots" prone to oxidative debulking.

-

Electronic Tuning: The strong electronegativity of fluorine pulls electron density from the aromatic ring. In the eventual amino-indoline product, this lowers the

of the aniline nitrogen, potentially improving oral bioavailability by reducing lysosomal trapping. -

Safety: Unlike their amino-analogs, nitroindolines are shelf-stable and resistant to oxidative dimerization (a common failure mode of electron-rich aminoindoles).

Part 2: Sourcing Landscape

Finding high-quality fluorinated nitroindolines requires navigating between "In-Stock" commodity vendors and "Make-on-Demand" specialists.

Tier 1: Specialized Fluorine & Heterocycle Suppliers

These vendors typically hold the largest diversity of isomers (e.g., 4-fluoro-5-nitro vs. 6-fluoro-5-nitro).

| Supplier | Type | Strength | Primary Utility |

| Enamine | Specialist / CRO | REAL Database: Massive catalog of "make-on-demand" analogs. Excellent for accessing rare substitution patterns (e.g., di-fluoro variants). | SAR exploration; Library synthesis.[1] |

| Fluorochem | Specialist | Fluorine Focus: UK-based supplier with deep expertise in fluorinated heterocycles. High reliability on stated purity. | Scale-up intermediates; Hard-to-find isomers. |

| Apollo Scientific | Specialist | Catalog Depth: Extensive inventory of fluorinated building blocks.[2][3][4][5] Good documentation (CoA/MSDS). | Routine sourcing for hit-to-lead. |

Tier 2: Catalog Aggregators & Bulk Suppliers

Best for standard isomers (e.g., 5-nitro-6-fluoroindoline) required in gram-scale quantities.

| Supplier | Type | Strength | Primary Utility |

| Combi-Blocks | Catalog | Speed & Price: Often has stock in the US/EU. Transparent pricing tiers. | Rapid delivery of common scaffolds. |

| Merck (Sigma) | Generalist | Logistics: Global distribution network. | Reference standards; Small-scale initial tests. |

Sourcing Decision Logic

Do not default to synthesis. The separation of regioisomers during the nitration of fluorinated indolines is notoriously difficult. Buying the pure isomer is almost always more cost-effective.

Figure 1: Decision tree for sourcing fluorinated nitroindoline scaffolds. Prioritize purchasing over synthesis to avoid difficult regioisomer separations.

Part 3: Quality Control & Validation

Upon receipt, "Certificate of Analysis" verification is insufficient for high-stakes medicinal chemistry. You must validate the Regiochemistry and Fluorine Content .

Mandatory QC Workflow

-

NMR: Run a proton-decoupled fluorine NMR.

-

Success Criteria: Single sharp peak. Multiple peaks indicate isomeric impurities (common in nitration products) which will complicate downstream SAR.

-

-

NMR (NOESY/COSY):

-

Critical Check: Confirm the position of the nitro group relative to the fluorine. The coupling constants (

) are diagnostic. -

Ortho-coupling:

Hz. -

Meta-coupling:

Hz.

-

Part 4: Synthetic Protocols

The primary utility of nitroindolines is their reduction to aminoindolines .[6] This step is fraught with risk: aminoindolines are oxidation-sensitive.[6]

Protocol: Catalytic Hydrogenation (Standard)

Best for: Stable substrates without other reducible functional groups (e.g., alkenes).

Materials:

-

Substrate: 5-nitro-6-fluoroindoline (1.0 eq)

-

Catalyst: 10% Pd/C (0.1 eq by weight)

-

Solvent: Methanol (degassed)

-

Atmosphere:

(balloon or 1 atm)

Step-by-Step:

-

Safety: Purge reaction vessel with Nitrogen (

) to remove oxygen. -

Dissolve the nitroindoline in degassed Methanol.

-

Add Pd/C catalyst carefully (keep wet to prevent ignition).

-

Switch atmosphere to

(balloon). Stir vigorously at RT for 2-4 hours. -

Monitoring: Monitor by LCMS. The nitro group (

) will convert to amine ( -

Workup (Critical): Filter through Celite under an inert atmosphere (

) if possible. -

Storage: Do not store the free amine. Immediately proceed to the next coupling reaction (e.g., amide coupling, reductive amination) or protect as a Boc-carbamate.

Protocol: Dithionite Reduction (Mild)

Best for: Sensitive substrates or when halogen-dehalogenation is a risk with Pd/C.

Materials:

-

Reagent: Sodium Dithionite (

, 5.0 eq) -

Solvent: THF / Water (1:1)

Step-by-Step:

-

Dissolve substrate in THF.

-

Dissolve

in water and add dropwise to the THF solution at -

Allow to warm to RT. The yellow color of the nitro compound should fade.

-

Extract with EtOAc.[6] The product is the aniline.

Synthetic Pathway Visualization

Figure 2: The "Just-in-Time" synthetic workflow. The nitro group serves as a protective mask until the amine is required for coupling.

Part 5: References

Sources

- 1. α-Fluoroamines - Enamine [enamine.net]

- 2. Fluorinated Building Blocks & Fluorinating Reagents Suppliers | Apollo [store.apolloscientific.co.uk]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 4-Fluoro-6-nitroindoline: A Detailed Guide to a Key Pharmaceutical Intermediate

Introduction: The Significance of 4-Fluoro-6-nitroindoline in Modern Drug Discovery

4-Fluoro-6-nitroindoline is a valuable heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the aromatic ring, coupled with the saturated indoline core, makes it a sought-after intermediate for the synthesis of a diverse range of biologically active molecules. The electron-withdrawing nature of the fluoro and nitro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates, potentially enhancing binding affinity, metabolic stability, and cell permeability. This application note provides a comprehensive guide for the chemical synthesis of 4-fluoro-6-nitroindoline from its corresponding indole precursor, 4-fluoro-6-nitroindole. We will delve into the critical aspects of this transformation, focusing on the chemoselective reduction of the indole's C2-C3 double bond while preserving the susceptible nitro functionality. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

The Synthetic Challenge: Chemoselective Reduction

The core of this synthetic problem lies in the selective reduction of the pyrrole ring of the indole nucleus without affecting the aromatic nitro group. The nitro group is readily reducible to an amino group under many hydrogenation conditions. Therefore, the choice of the reducing agent and reaction conditions is paramount to achieving the desired transformation with high fidelity and yield. This note will explore three robust and field-proven methodologies to address this challenge:

-

Borane-Trifluoroacetic Acid Mediated Reduction: A rapid and high-yielding method that leverages the power of borane complexes in a strongly acidic medium.

-

Diimide Reduction: A remarkably chemoselective approach that is known to be tolerant of a wide array of functional groups, including nitro moieties.

-

Sodium Cyanoborohydride Reduction: A milder reduction strategy that, under controlled acidic conditions, can effectively and selectively reduce the indole double bond.

Each method will be presented with a detailed protocol, a discussion of the underlying mechanism, and considerations for optimization and troubleshooting.

Methodology 1: Borane-Trifluoroacetic Acid Reduction

This method, based on patented procedures, is characterized by its speed and efficiency, often providing the desired indoline in high yields with minimal side products.[1] The combination of a borane reagent and trifluoroacetic acid (TFA) creates a highly reactive system that selectively targets the indole double bond.

Reaction Mechanism and Rationale

The mechanism involves the protonation of the indole ring by the strong acid (TFA), which activates the C2-C3 double bond towards nucleophilic attack by the hydride species generated from the borane reagent. The electron-rich indole nucleus is readily protonated, forming an indoleninium ion. This intermediate is then rapidly reduced by the borane. The highly acidic environment is crucial for this activation.

DOT Diagram: Borane-TFA Reduction Workflow

Caption: Workflow for Borane-TFA Reduction.

Experimental Protocol: Borane-TFA Reduction

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 4-Fluoro-6-nitroindole | >98% | Commercially Available | |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available | Corrosive, handle with care. |

| Borane-tetrahydrofuran complex (1 M in THF) | Commercially Available | Moisture sensitive, handle under inert atmosphere. | |

| Methanol | Anhydrous | Commercially Available | |

| Ethyl Acetate | ACS Grade | Commercially Available | |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Anhydrous Sodium Sulfate | Commercially Available | ||

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Procedure

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-fluoro-6-nitroindole (1.0 eq) in trifluoroacetic acid (10-20 volumes).

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Under a steady stream of nitrogen, slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (1.5-2.0 eq) dropwise via a syringe. Maintain the internal temperature below 10 °C. The reaction is often very rapid.[1]

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at 0-5 °C. Caution: Hydrogen gas will be evolved.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and solvents.

-

Carefully neutralize the residue by the addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-fluoro-6-nitroindoline.

Methodology 2: Diimide Reduction

Diimide (N₂H₂) is a highly selective reducing agent for non-polar carbon-carbon double and triple bonds.[2] Its key advantage is its remarkable tolerance for a wide range of functional groups, including nitro groups, halides, and carbonyls.[2][3] Diimide is generated in situ from various precursors, a common and mild method being the reaction of 2-nitrobenzenesulfonylhydrazide with a base like triethylamine.[4]

Reaction Mechanism and Rationale

Diimide exists as cis and trans isomers, with the cis isomer being the reactive species in the reduction. The reduction is believed to proceed through a concerted, six-membered cyclic transition state, where two hydrogen atoms are transferred simultaneously to the double bond from the same face (syn-addition). This metal-free reduction avoids issues of catalyst poisoning and over-reduction often associated with catalytic hydrogenation.

DOT Diagram: Diimide Reduction Workflow

Caption: Workflow for Diimide Reduction.

Experimental Protocol: Diimide Reduction

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 4-Fluoro-6-nitroindole | >98% | Commercially Available | |

| 2-Nitrobenzenesulfonylhydrazide | >97% | Commercially Available | |

| Triethylamine (TEA) | Reagent Grade | Commercially Available | |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Ethyl Acetate | ACS Grade | Commercially Available | |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Anhydrous Sodium Sulfate | Commercially Available | ||

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Procedure

-

To a round-bottom flask containing a magnetic stir bar, add 4-fluoro-6-nitroindole (1.0 eq) and 2-nitrobenzenesulfonylhydrazide (3.0-5.0 eq).

-

Add anhydrous dichloromethane (20-30 volumes) to the flask.

-

To this stirred suspension, add triethylamine (3.0-5.0 eq) dropwise at room temperature over 10-15 minutes.

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove any precipitated solids.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-fluoro-6-nitroindoline.[4]

Methodology 3: Sodium Cyanoborohydride Reduction

Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride and is particularly effective for the reduction of iminium ions in acidic media.[5][6][7] The reduction of indoles to indolines with NaBH₃CN proceeds via the formation of a protonated indole species (an indoleninium ion), which is then reduced.

Reaction Mechanism and Rationale

In an acidic medium (e.g., acetic acid), the indole nitrogen is protonated, and the C2-C3 double bond becomes more susceptible to hydride attack. Sodium cyanoborohydride is stable in mildly acidic conditions, making it an ideal reagent for this transformation. Its reduced reactivity compared to other borohydrides helps to prevent the reduction of the nitro group.

DOT Diagram: Sodium Cyanoborohydride Reduction Workflow

Caption: Workflow for NaBH₃CN Reduction.

Experimental Protocol: Sodium Cyanoborohydride Reduction

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 4-Fluoro-6-nitroindole | >98% | Commercially Available | |

| Sodium Cyanoborohydride (NaBH₃CN) | >95% | Commercially Available | Toxic, handle with care. |

| Acetic Acid | Glacial | Commercially Available | |

| Ethyl Acetate | ACS Grade | Commercially Available | |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Anhydrous Sodium Sulfate | Commercially Available | ||

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Procedure

-

In a round-bottom flask, dissolve 4-fluoro-6-nitroindole (1.0 eq) in glacial acetic acid (15-25 volumes).

-

Cool the solution to 10-15 °C using a water bath.

-

To the stirred solution, add sodium cyanoborohydride (2.0-3.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 25 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated sodium hydroxide solution until the pH is basic (pH > 8).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel with a suitable eluent system to obtain pure 4-fluoro-6-nitroindoline.

Results and Discussion: A Comparative Overview

| Method | Key Reagents | Advantages | Disadvantages |

| Borane-TFA Reduction | Borane-THF, TFA | - Very fast reaction times- High yields | - Requires handling of corrosive TFA- Quenching can be vigorous |

| Diimide Reduction | 2-Nitrobenzenesulfonylhydrazide, TEA | - Excellent chemoselectivity- Mild reaction conditions- Metal-free | - Longer reaction times- Requires stoichiometric amounts of reagents |

| NaBH₃CN Reduction | NaBH₃CN, Acetic Acid | - Mild reducing agent- Good selectivity | - NaBH₃CN is toxic- Requires acidic conditions |

The choice of method will depend on the specific requirements of the synthesis, such as scale, available equipment, and tolerance of other functional groups in more complex substrates. For rapid synthesis on a lab scale, the Borane-TFA method is highly attractive. For substrates with multiple sensitive functional groups, the diimide reduction offers superior chemoselectivity. The sodium cyanoborohydride method provides a good balance of reactivity and selectivity.

Safety Precautions

-

Trifluoroacetic Acid (TFA): Highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Borane-THF Complex: Flammable and reacts with water. Handle under an inert atmosphere. The quenching process generates hydrogen gas and should be performed with care.

-

Sodium Cyanoborohydride (NaBH₃CN): Toxic. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times.

Conclusion

The synthesis of 4-fluoro-6-nitroindoline from 4-fluoro-6-nitroindole can be successfully achieved with high chemoselectivity using several reliable methods. This application note has detailed three distinct and effective protocols: Borane-TFA reduction, diimide reduction, and sodium cyanoborohydride reduction. Each method offers a unique set of advantages, allowing the researcher to choose the most suitable approach based on their specific needs. By understanding the underlying principles and following the detailed protocols, scientists in drug discovery and development can confidently synthesize this valuable intermediate for their research endeavors.

References

-

Bergman, J.; Sand, P.; Tilstam, U. A New, Convenient Synthesis of 4-Nitroindole. Tetrahedron Lett.1983 , 24 (34), 3665–3666. [Link]

- Larrow, J. F.; et al. Reduction of indole compounds to indoline compounds. U.S.

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

Myers, A. G.; et al. A Mild and Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. Org. Lett.2002 , 4 (12), 2047–2050. [Link]

-

Pastorek, M.; et al. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. J. Org. Chem.2009 , 74 (15), 5676–5679. [Link]

-

Wikipedia. Reductions with diimide. [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

-

G-Biosciences. Sodium Cyanoborohydride Product Information. [Link]

-

Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

-

Zeng, Y.-F.; et al. Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Org. Lett.2022 , 24 (40), 7440–7445. [Link]

-

Common Organic Chemistry. Sodium Cyanoborohydride. [Link]

-

ResearchGate. Sodium cyanoborohydride. [Link]

-

Organic Syntheses. 4-nitroindole. [Link]

-

Trade Science Inc. Organic CHEMISTRY. [Link]

-

Royal Society of Chemistry. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. [Link]

-

Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

-

Royal Society of Chemistry. Synthesis of 3-nitroindoles by sequential paired electrolysis. [Link]

-

ACS Publications. Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. [Link]

-

ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. [Link]

- Google Patents. Process for preparing 4-fluoro-3-nitroaniline.

-

OSTI.gov. SYNTHESIS OF 6-ACRYLAMIDO-4-(2- [18F]FLUOROANILINO)QUINAZOLINE: A PROSPECTIVE IRREVERSIBLE EGFR BINDING PROBE. [Link]

-

JRF Global. Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. [Link]

-

Wiley Online Library. Reduction with Diimide. [Link]

-

YouTube. Reduction of symmetrical double bonds| Complete mechanism| Diimide. [Link]

-

Royal Society of Chemistry. A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]

Sources

- 1. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 2. Reductions with diimide - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]